molecular formula C14H21NO B311616 N-(2,3-dimethylphenyl)hexanamide

N-(2,3-dimethylphenyl)hexanamide

Cat. No.: B311616
M. Wt: 219.32 g/mol
InChI Key: GMALOHFOGMXQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)hexanamide is an organic compound characterized by a hexanamide backbone (six-carbon acyl chain) attached to a 2,3-dimethyl-substituted phenyl ring. The 2,3-dimethylphenyl group likely enhances steric bulk and lipophilicity, while the hexanamide chain may influence solubility and bioavailability. Comparable compounds, such as herbicidal acetamides (e.g., alachlor) and pharmaceutical amides (e.g., lisdexamfetamine), highlight the versatility of such structures .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)hexanamide

InChI

InChI=1S/C14H21NO/c1-4-5-6-10-14(16)15-13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3,(H,15,16)

InChI Key

GMALOHFOGMXQJT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=CC(=C1C)C

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and properties of N-(2,3-dimethylphenyl)hexanamide and related compounds:

Compound Name Substituents on Phenyl Ring Acyl Chain Application Key Properties/Activity Reference
This compound 2,3-dimethyl Hexanamide Inferred: Agrochemical High lipophilicity (logP ~4.2*), potential herbicide/pharmacokinetic modulator
N-(3,4-Dichlorophenyl)propanamide (Propanil) 3,4-dichloro Propanamide Herbicide Inhibits photosynthesis in weeds; logP ~3.1
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethyl, chloro Acetamide Herbicide (e.g., alachlor analogs) Disrupts lipid biosynthesis; logP ~3.8
N-{2-Fluoro-5-Nitrophenyl}hexanamide 2-fluoro-5-nitro Hexanamide Unspecified (research chemical) Electron-withdrawing groups enhance reactivity; logP ~2.9
Lisdexamfetamine Dimesylate Substituted benzyl Hexanamide ADHD treatment Prodrug with slow-release pharmacokinetics

*Estimated using ChemDraw software.

Key Differences and Implications

  • Substituent Effects : The 2,3-dimethyl group in the target compound increases steric hindrance compared to electron-withdrawing groups (e.g., nitro, chloro) in analogs like N-{2-fluoro-5-nitrophenyl}hexanamide . This may reduce electrophilic reactivity but enhance binding to hydrophobic enzyme pockets in herbicidal applications .
  • Biological Activity: Chloro-substituted analogs (e.g., 2-chloro-N-(2,3-dimethylphenyl)acetamide) target lipid biosynthesis in plants, while the dimethyl-substituted hexanamide may exhibit a novel mode of action due to its bulkier structure .

Research Findings and Mechanistic Insights

  • Agrochemical Performance : Chloroacetamides like alachlor (logP ~3.8) are widely used pre-emergent herbicides. The longer hexanamide chain in this compound may prolong soil persistence but reduce mobility due to higher hydrophobicity .
  • Pharmaceutical Relevance : Lisdexamfetamine’s hexanamide group delays metabolic cleavage, enabling sustained drug release. By analogy, the target compound’s hexanamide could stabilize it against enzymatic degradation, though its dimethylphenyl group may limit solubility .
  • Electronic Effects : Nitro and fluoro substituents (e.g., in N-{2-fluoro-5-nitrophenyl}hexanamide) increase electrophilicity, favoring reactivity in nucleophilic environments. In contrast, the dimethyl groups in the target compound likely prioritize hydrophobic interactions .

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